molecular formula C24H27NO4 B15324905 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid

3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid

Cat. No.: B15324905
M. Wt: 393.5 g/mol
InChI Key: OCHWZJYRJHWLBL-VFNWGFHPSA-N
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Description

Chemical Structure: The compound features a cyclobutane ring substituted with two methyl groups at the 2-position and a Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine at the 3-position. A propanoic acid chain is attached to the cyclobutane, contributing to its amphiphilic properties . Key Properties:

  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.43 g/mol
  • CAS Number: 1445908-55-3
  • Applications: Primarily used as a building block in peptide synthesis, where the Fmoc group acts as a temporary protective moiety for amines during solid-phase synthesis .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutyl]propanoic acid

InChI

InChI=1S/C24H27NO4/c1-24(2)15(11-12-22(26)27)13-21(24)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t15-,21+/m1/s1

InChI Key

OCHWZJYRJHWLBL-VFNWGFHPSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C

Canonical SMILES

CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a suitable diene or cyclobutane precursor.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the cyclobutyl intermediate with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amines.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, revealing the free amine for further reactions. The compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Unique Properties
Target Compound Cyclobutane with 2,2-dimethyl substitution, Fmoc-protected amine C22H23NO4 365.43 1445908-55-3 Conformational rigidity due to cyclobutane; hydrophobic dimethyl groups enhance steric shielding .
(2S,3S)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-3-(2-methylphenyl)propanoic acid Hydroxyl group at C2, 2-methylphenyl substituent C25H23NO4 401.45 211637-75-1 Hydroxyl group increases polarity; aromatic ring enables π-π stacking interactions .
(2S)-3-(Carbamoylamino)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Urea (carbamoylamino) moiety C19H19N3O5 369.37 1192601-91-4 Urea group enhances hydrogen-bonding capacity; potential for protease inhibition .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid Benzyl group with 2-methyl substitution C26H25NO4 ~415.48 N/A Bulky aromatic substituent increases lipophilicity; may improve membrane permeability .
3-(2-Chlorophenyl)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid Chlorine substituent on phenyl ring C24H20ClNO4 428.88 678991-52-1 Electronegative Cl enhances electronic effects; potential for halogen bonding in target interactions .

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